molecular formula C17H20N2OS B13445568 2-Hydroxy Promazine-d6

2-Hydroxy Promazine-d6

Cat. No.: B13445568
M. Wt: 306.5 g/mol
InChI Key: YMVFQWULFRMLRA-WFGJKAKNSA-N
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Description

2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. Promazine is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. The deuterated form, this compound, is often used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Promazine-d6 typically involves the deuteration of 2-Hydroxy Promazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the deuterated compound. Quality control measures are stringent to maintain the integrity of the isotope labeling .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

2-Hydroxy Promazine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy Promazine-d6 is similar to that of Promazine. It acts primarily as an antagonist at dopamine and serotonin receptors, particularly the dopamine D2 and serotonin 5-HT2 receptors. This antagonism leads to its antipsychotic and antiemetic effects. The deuterated form is used to study these mechanisms in greater detail due to its enhanced stability and traceability in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Promazine-d6 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not easily obtainable with non-deuterated compounds .

Biological Activity

2-Hydroxy Promazine-d6 is a deuterated derivative of the antipsychotic drug promazine, which belongs to the phenothiazine class of compounds. This compound is primarily utilized in pharmacological research to explore the metabolism and pharmacokinetics of promazine and related drugs. The incorporation of deuterium enhances analytical sensitivity, making it a valuable tool in drug metabolism studies.

Chemical Structure

The chemical structure of this compound features a phenothiazine moiety characterized by a tricyclic system comprising two benzene rings linked by a thiazine ring. The deuterated nature of this compound allows for improved tracking in mass spectrometry applications, facilitating detailed studies of its biological activity and interactions.

This compound exhibits biological activity similar to its parent compound, promazine. It functions primarily as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. Additionally, it has antihistaminic properties due to its action on H1 receptors. The following table summarizes the key receptor interactions:

Receptor Type Action Significance
Dopamine D2AntagonistReduces psychotic symptoms
Histamine H1AntagonistProvides antihistaminic effects
MuscarinicAntagonistMay contribute to side effects

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound retains similar pharmacodynamic properties to promazine while providing enhanced insights into its pharmacokinetics due to the deuterium labeling. Studies have shown that the metabolic pathways of this compound involve various enzymatic reactions, including hydroxylation and O-demethylation, which are critical for understanding its therapeutic efficacy and safety profile.

Case Studies

Several studies have employed this compound to investigate its biological activity:

  • Study on Metabolism : A study demonstrated that the deuterated compound allowed for more precise measurements of metabolic rates in liver microsomes compared to non-deuterated analogs. This study highlighted the potential for reduced interpatient variability in drug metabolism due to the slower metabolic rate associated with deuterated compounds.
  • Pharmacological Effects : In animal models, this compound showed comparable efficacy to promazine in reducing symptoms of schizophrenia, with a favorable side effect profile attributed to its specific receptor interactions.
  • Analytical Applications : The use of mass spectrometry techniques with this compound has provided insights into drug-drug interactions and the impact of various metabolic pathways on therapeutic outcomes.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Type Unique Features
PromethazinePhenothiazineStrong antihistamine properties; used for allergies
ChlorpromazinePhenothiazineFirst-generation antipsychotic; broader receptor activity
ThioridazinePhenothiazineUnique side effect profile; less frequently used today
PerphenazinePhenothiazineNotable for its potency in treating schizophrenia

The distinct advantage of this compound lies in its deuterated nature, which enhances analytical capabilities while maintaining similar pharmacological properties to promazine.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3

InChI Key

YMVFQWULFRMLRA-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O

Origin of Product

United States

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